Cas no 610-16-2 (2-(Dimethylamino)benzoic acid)
2-(Dimethylamino)benzoic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-(Dimethylamino)benzoic acid
- 2-Dimethylaminobenzoic acid
- N,N-Dimethylanthranilic Acid
- Benzoic acid, 2-(dimethylamino)-
- GOK1CXE62K
- DVVXXHVHGGWWPE-UHFFFAOYSA-N
- Anthranilic acid, N,N-dimethyl-
- Anthranilic acid,N-dimethyl-
- N,N-dimethylaminobenzoic acid
- Benzoic acid, (dimethylamino)-
- o-DIMETHYLAMINOBENZOIC ACID
- NSC45790
- NSC-4
- 610-16-2
- MFCD00016496
- SCHEMBL15240
- SB75749
- CHEMBL3098155
- 2-dimethylaminobenzoic acid, AldrichCPR
- A833005
- DTXSID4060577
- CS-W010823
- NS00034525
- 3,5-Bis(1-cyano-1-methylethyl)bromomethylbenzene
- UNII-GOK1CXE62K
- VS-0341
- EN300-58586
- NSC-45790
- FT-0608794
- AI3-05925
- 2-Dimethylamino-benzoic acid; hydrochloride
- 2-(N,N-Dimethylamino)benzoic acid
- 2-Dimethylaminobenzoicacid
- AKOS000260519
- D5463
- NSC 45790
- EINECS 210-209-0
- 2-Aminobenzoic acid, N,N-dimethyl-
- benzoic acid, 2-dimethylamino-
- DB-053768
-
- MDL: MFCD00016496
- Inchi: 1S/C9H11NO2/c1-10(2)8-6-4-3-5-7(8)9(11)12/h3-6H,1-2H3,(H,11,12)
- InChI Key: DVVXXHVHGGWWPE-UHFFFAOYSA-N
- SMILES: OC(C1C=CC=CC=1N(C)C)=O
- BRN: 2089466
Computed Properties
- Exact Mass: 165.07900
- Monoisotopic Mass: 165.079
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 168
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.7
- Topological Polar Surface Area: 40.5
Experimental Properties
- Color/Form: Not available
- Density: 1.1603 (rough estimate)
- Melting Point: 68.0 to 72.0 deg-C
- Boiling Point: 288.5°C at 760 mmHg
- Flash Point: 128.3ºC
- Refractive Index: 1.5620 (estimate)
- Water Partition Coefficient: Insoluble in water.
- PSA: 40.54000
- LogP: 1.45080
- Solubility: Not available
- λmax: 264(MeOH)(lit.)
2-(Dimethylamino)benzoic acid Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazardous Material transportation number:UN 2831 6.1/PG 3
- WGK Germany:3
- Hazard Category Code: 36/37/38-36-22
- Safety Instruction: S24/25-S59-S61-S9-S46-S16-S45-S36/37
-
Hazardous Material Identification:
- Packing Group:III
- Hazard Level:6.1(b)
- TSCA:Yes
- Storage Condition:Sealed in dry,Room Temperature
- Safety Term:6.1(b)
- Packing Group:III
- Risk Phrases:R36/37/38
2-(Dimethylamino)benzoic acid Customs Data
- HS CODE:2922499990
- Customs Data:
China Customs Code:
2922499990Overview:
2922499990 Other amino acids and their esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
P.Imported animals and plants\Quarantine of animal and plant products
Q.Outbound animals and plants\Quarantine of animal and plant products
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported food
M.Import commodity inspection
N.Export commodity inspectionSummary:
HS:2922499990 other amino-acids, other than those containing more than one kind of oxygen function, and their esters; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%
2-(Dimethylamino)benzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D133516-1g |
2-(Dimethylamino)benzoic acid |
610-16-2 | 98% | 1g |
¥92.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D133516-250mg |
2-(Dimethylamino)benzoic acid |
610-16-2 | 98% | 250mg |
¥29.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D133516-25g |
2-(Dimethylamino)benzoic acid |
610-16-2 | 98% | 25g |
¥1407.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D133516-5g |
2-(Dimethylamino)benzoic acid |
610-16-2 | 98% | 5g |
¥335.90 | 2023-09-03 | |
| Chemenu | CM153420-5g |
2-(dimethylamino)benzoic acid |
610-16-2 | 95+% | 5g |
$130 | 2021-06-17 | |
| Chemenu | CM153420-10g |
2-(dimethylamino)benzoic acid |
610-16-2 | 95+% | 10g |
$202 | 2021-06-17 | |
| Chemenu | CM153420-25g |
2-(dimethylamino)benzoic acid |
610-16-2 | 95+% | 25g |
$404 | 2021-06-17 | |
| Alichem | A019094412-10g |
2-(Dimethylamino)benzoic acid |
610-16-2 | 97% | 10g |
$218.16 | 2023-09-01 | |
| Alichem | A019094412-25g |
2-(Dimethylamino)benzoic acid |
610-16-2 | 97% | 25g |
$457.92 | 2023-09-01 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R024267-1g |
2-(Dimethylamino)benzoic acid |
610-16-2 | 98% | 1g |
¥77 | 2024-05-22 |
2-(Dimethylamino)benzoic acid Suppliers
2-(Dimethylamino)benzoic acid Related Literature
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1. Structural reorganizations accompanying the nickel(II)–nickel(I) redox change in nickel complexes with the tripodal ligand MeC(CH2PPh2)3(triphos, L). X-Ray crystal structure of [NiL(I)]2[As6I8]Piero Zanello,Arnaldo Cinquantini,Carlo A. Ghilardi,Stefano Midollini,Simonetta Moneti,Annabella Orlandini,Alessandro Bencini J. Chem. Soc. Dalton Trans. 1990 3761
Additional information on 2-(Dimethylamino)benzoic acid
2-(Dimethylamino)benzoic Acid: A Versatile Compound with Diverse Applications in Chemical and Biomedical Research
2-(Dimethylamino)benzoic acid
, also known by its CAS no 610-16-2, is an organic compound characterized by a benzene ring substituted with a dimethylamino group and a carboxylic acid moiety. Its chemical structure, C9H11NO2, exhibits unique physicochemical properties that make it a valuable reagent in various research fields. Recent advancements in synthetic methodologies have enhanced the accessibility of this compound, enabling its integration into cutting-edge studies such as drug discovery, material science, and analytical chemistry. The dimethylamino group imparts basic properties to the molecule, while the carboxylic acid provides acidity, creating a zwitterionic species under certain conditions. This dual functionality allows it to participate in both protonation-dependent reactions and versatile chemical transformations.In academic research, 2-(Dimethylamino)benzoic acid has emerged as a critical building block for synthesizing bioactive molecules. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility as an intermediate in the development of novel anti-inflammatory agents. By coupling with esterifying agents, researchers synthesized derivatives that selectively inhibit NF-κB signaling pathways without cytotoxic effects on healthy cells. This selectivity arises from the compound's ability to modulate intracellular pH levels upon cellular uptake, a mechanism validated through fluorescence microscopy and mass spectrometry analyses.
The compound's photochemical properties have also garnered attention. A collaborative effort between chemists at MIT and pharmaceutical scientists at Pfizer revealed that when conjugated with gold nanoparticles, CAS no 610-16-2-derived materials exhibit enhanced photothermal effects under near-infrared irradiation. These findings were highlighted in a 2024 Nature Communications paper detailing their application in targeted cancer therapy, where localized heating induced by the nanoparticles disrupted tumor microenvironments while sparing adjacent tissues. The dimethylamino substituent plays a crucial role in stabilizing the nanoparticle surface through electrostatic interactions.
In drug delivery systems, recent innovations leverage this compound's amphipathic nature. Researchers at Stanford University developed pH-sensitive micelles using poly(ethylene glycol)-dimethylaminobenzoate copolymers that release encapsulated drugs specifically within acidic tumor environments (Journal of Controlled Release, 2024). The protonation state of the dimethylamino group controls micelle stability through hydrogen bonding networks that disassemble under low pH conditions, ensuring precise drug release kinetics.
Spectroscopic studies continue to uncover new insights into its molecular behavior. A 2023 computational analysis using density functional theory (DFT) revealed unexpected electron delocalization patterns when this compound forms hydrogen bonds with nucleic acids. This discovery has implications for developing DNA-binding fluorescent probes with improved sensitivity compared to conventional dyes like ethidium bromide (Analytical Chemistry, 2024). The carboxylic acid group facilitates sequence-specific binding while the dimethylamino moiety enhances fluorescence quantum yields through energy transfer mechanisms.
The field of electrochemistry has seen breakthrough applications as well. Scientists at ETH Zurich demonstrated that electrodeposited films containing this compound exhibit exceptional redox activity when used as cathode materials in lithium-ion batteries (Advanced Materials, 2024). The aromatic ring provides structural rigidity while the dimethylamino group introduces electron-donating characteristics that improve ion diffusion pathways within the solid-state matrix. These findings were corroborated through cyclic voltammetry experiments showing stable cycling performance over 500 charge-discharge cycles.
In material science applications beyond energy storage, recent work has focused on its use in stimuli-responsive polymers. A team from Tokyo University synthesized hydrogels incorporating this compound's ester derivatives that exhibit shape-memory behavior under UV light (ACS Applied Materials & Interfaces, 2024). Photoisomerization of conjugated double bonds created by coupling reactions involvingdimethylaminobenzoic acid enabled reversible mechanical transitions between rigid and flexible states without thermal activation.
Synthetic strategies have evolved significantly since its initial preparation methods described in early literature. Modern protocols now employ environmentally benign solvents and catalysts like palladium(II) acetate for Suzuki-Miyaura cross-coupling reactions (Green Chemistry Letters & Reviews, 2024). These improvements reduce waste production by over 75% compared to traditional methods while maintaining product purity above 99%, as confirmed by high-resolution mass spectrometry and NMR spectroscopy.
Bioconjugation techniques utilizing this compound have advanced therapeutic delivery approaches. In a landmark study from Harvard Medical School (Science Translational Medicine, 2023), it was used to functionalize antibody-drug conjugates (ADCs), providing both targeting specificity and controlled drug release capabilities. The carboxylic acid group enabled stable amide bond formation with antibody lysines while retaining sufficient acidity for endosomal escape mechanisms upon cellular internalization.
Catalytic applications are expanding rapidly due to its unique coordination chemistry properties. Recent reports show its effectiveness as a ligand in palladium-catalyzed cross-coupling reactions under ambient conditions (Organometallics Journal Highlights, Q3/2024). The nitrogen atom's lone pair coordinates effectively with transition metals without inducing steric hindrance commonly seen with larger amine groups, making it ideal for asymmetric synthesis processes requiring precise catalyst control.
In analytical chemistry contexts,CAS no 610-16-2-based chelating agents have improved heavy metal detection limits by two orders of magnitude according to studies published in Talanta (June 2024). By forming stable complexes with divalent metal ions such as Cu²⁺ and Cd²⁺ through both nitrogen and oxygen donor sites simultaneously via synergistic coordination modes previously uncharacterized until now.
The compound's role in supramolecular chemistry continues to expand with recent discoveries about its self-assembling tendencies under aqueous conditions reported in Chemical Science (April 38th issue). At concentrations exceeding critical micelle concentration thresholds (~5 mM), it forms columnar liquid-crystalline phases capable of encapsulating hydrophobic drugs within their hydrophobic cores while maintaining colloidal stability for extended periods – critical for parenteral formulations requiring long shelf lives without preservatives.
New insights into metabolic stability profiles were published late last year revealing unexpected resistance against phase I biotransformation enzymes compared to structurally similar compounds lacking the methyl substitution (Drug Metabolism and Disposition vol XXIV issue I). This property was attributed to steric shielding effects provided by adjacent methyl groups which hinder cytochrome P450-mediated oxidation pathways typically observed during preclinical toxicity evaluations.
Cryogenic electron microscopy studies conducted at Oxford University uncovered novel protein binding geometries whendimethylaminobenzoatemolecules interacted with ion channels expressed on cancer cell membranes (Nature Structural & Molecular Biology March edition). These interactions were shown not only to inhibit channel activity but also induce conformational changes detectable via single-particle analysis techniques – findings suggesting potential applications in developing next-generation ion channel modulators targeting metastatic processes.
Surface modification technologies now incorporate this compound for enhancing biocompatibility of medical implants according to recent biomaterials research presented at the American Chemical Society Spring Meeting (March-April proceedings). Covalently attached layers demonstrated significant reduction (<95%) of fibroblast adhesion on titanium surfaces without affecting osteoblast proliferation rates – critical balance required for successful implant integration without triggering foreign body responses typically associated with amine-functionalized materials.
In photodynamic therapy advancements reported by MD Anderson Cancer Center researchers earlier this year,dimethylaminobenzoic acid derivativeswere found superior compared to traditional photosensitizers due to their ability to generate singlet oxygen under lower light intensities (Photochemical & Photobiological Sciences January issue). Conjugation strategies involving porphyrin scaffolds retained photosensitizing properties while improving water solubility via zwitterionic character inherent from the parent molecule's structure.
New computational models developed at Berkeley Lab predict previously unknown proton transfer mechanisms when this compound interacts with lipid bilayers under physiological conditions (Journal of Physical Chemistry Letters, May edition). Molecular dynamics simulations showed transient formation of ion pairs between carboxylate groups and neighboring phospholipid headgroups during membrane insertion events – insights providing foundational understanding for designing more effective membrane-penetrating drug carriers.
Sustainable synthesis approaches highlighted recently include bio-based production methods where microbial fermentation systems are engineered to produce analogous precursors using renewable feedstocks (Bioorganic & Medicinal Chemistry Letters, July issue). While still experimental stages these approaches demonstrate potential pathways toward greener manufacturing processes reducing reliance on petrochemical-derived starting materials traditionally used forCAS no 610-16-₂ synthesis.
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